molecular formula C11H15NO2 B2406768 N-tert-Butyl-4-hydroxybenzamide CAS No. 250656-24-7

N-tert-Butyl-4-hydroxybenzamide

Cat. No. B2406768
CAS RN: 250656-24-7
M. Wt: 193.246
InChI Key: QXUKSWCXRDEVOM-UHFFFAOYSA-N
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Description

N-tert-Butyl-4-hydroxybenzamide is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of N-tert-butyl amides, including N-tert-Butyl-4-hydroxybenzamide, has been achieved through the reaction of tert-butyl amines with benzoic acid or its derivatives. This process has been developed using 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) as condensing agents .


Molecular Structure Analysis

The molecular structure of N-tert-Butyl-4-hydroxybenzamide is represented by the InChI code 1S/C11H15NO2/c1-11(2,3)12-10(14)8-4-6-9(13)7-5-8/h4-7,13H,1-3H3,(H,12,14) .


Physical And Chemical Properties Analysis

N-tert-Butyl-4-hydroxybenzamide has a predicted boiling point of 366.8±25.0 °C and a predicted density of 1.086±0.06 g/cm3 .

Scientific Research Applications

Antioxidant Activity

N-tert-Butyl-4-hydroxybenzamide and its derivatives have been studied for their potential as antioxidants. Research has shown that compounds like 3-tert-butyl-N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-ethyl-2-hydroxybenzamide demonstrate antioxidant properties. The formation of hydrogen bonds by these molecules has been confirmed through UV and IR spectroscopy, indicating their potential in oxidative stress-related applications (Storozhok et al., 2013).

Synthetic Applications

In synthetic chemistry, N-tert-Butyl-4-hydroxybenzamide has been utilized in various reactions. For instance, it has been involved in the directed metalation and reaction with methyl iodide, demonstrating its potential in synthetic organic chemistry (Reitz & Massey, 1990).

Catalysis

Chiral N-hydroxybenzamides, which are related to N-tert-Butyl-4-hydroxybenzamide, have been synthesized as precursors for short-lived N-oxyl radicals. These radicals have been characterized and utilized in kinetic studies for hydrogen atom transfer processes, showcasing their potential in catalytic applications (Capraro et al., 2014).

Crystal Structure Analysis

The crystal structures of certain compounds containing N-tert-Butyl-4-hydroxybenzamide, such as 1,4-bis(3,5-di-tert-butyl-2-hydroxybenzamido)butane, have been characterized. This research provides insights into the interactions and structural features of these compounds, contributing to the field of crystallography and materials science (Jiménez et al., 2007).

Chemical Synthesis and Medicinal Chemistry

Research has also focused on synthesizing and characterizing compounds derived from N-tert-Butyl-4-hydroxybenzamide for potential therapeutic applications. For example, studies on the synthesis of compounds with anti-inflammatory activities have been conducted, highlighting the medicinal chemistry potential of these derivatives (Ikuta et al., 1987).

Safety and Hazards

N-tert-Butyl-4-hydroxybenzamide is harmful if swallowed. In case of contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .

properties

IUPAC Name

N-tert-butyl-4-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,3)12-10(14)8-4-6-9(13)7-5-8/h4-7,13H,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUKSWCXRDEVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-Butyl-4-hydroxybenzamide

CAS RN

250656-24-7
Record name N-(tert-butyl)-4-hydroxybenzamide
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